6-Thien-2-ylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

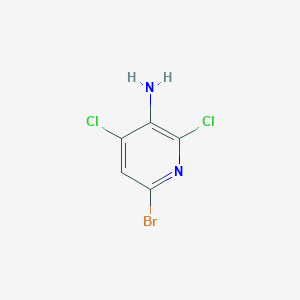

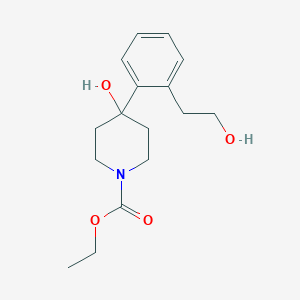

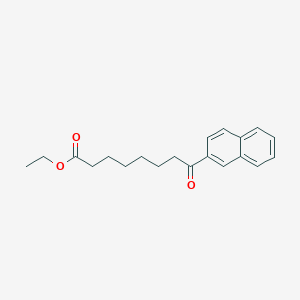

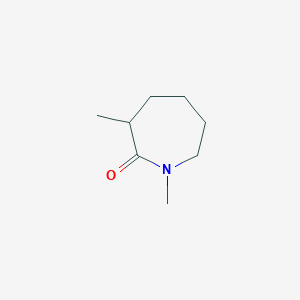

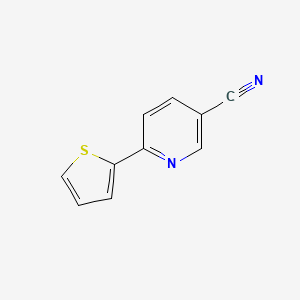

6-Thien-2-ylnicotinonitrile is a small molecule that belongs to the family of nitrogen-containing heterocycles. It has a molecular formula of C10H6N2S .

Molecular Structure Analysis

The molecular structure of 6-Thien-2-ylnicotinonitrile consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 186.233 Da, and the monoisotopic mass is 186.025162 Da .Scientific Research Applications

Fluorescence and Antitumor Applications

6-Thien-2-ylnicotinonitrile derivatives have been studied for their photophysical properties, including absorption and fluorescence, in solvents of different polarity. Certain derivatives demonstrate reasonable fluorescence quantum yields and exhibit solvatochromic behavior. These derivatives have potential antitumor applications and have been incorporated into lipid membranes for future drug delivery applications using liposomes as carriers. The properties of these compounds make them candidates for antitumor compounds, with encapsulation in nanoliposome formulations showing promise for drug delivery systems. The formulations exhibit small diameters, low polydispersity, and reasonable negative zeta-potential values, important factors for effective drug delivery carriers (Carvalho et al., 2013).

Catalysis in Organic Synthesis

The position of the sulfur atom in the thienyl group of 6-(thienyl)-2-(imino)pyridine ligands is known to affect the catalytic activity of corresponding metal complexes. For instance, cobalt(II) complexes with a thien-2-yl group have been shown to catalyze the oligomerization of ethylene to α-olefins. This indicates that 6-Thien-2-ylnicotinonitrile derivatives can influence catalytic activity and selectivity in organic synthesis, providing a pathway for the development of more efficient and selective catalysts (Bianchini et al., 2007).

properties

IUPAC Name |

6-thiophen-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTKKGHGFNZOLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452983 |

Source

|

| Record name | 6-thien-2-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Thien-2-ylnicotinonitrile | |

CAS RN |

619334-36-0 |

Source

|

| Record name | 6-thien-2-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)